molecular formula C10H12ClNO B3378084 (3R)-3-(3-chlorophenoxy)pyrrolidine CAS No. 1379588-43-8

(3R)-3-(3-chlorophenoxy)pyrrolidine

Cat. No.: B3378084
CAS No.: 1379588-43-8
M. Wt: 197.66 g/mol
InChI Key: NDJXJUSKVNUOOH-SNVBAGLBSA-N
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Description

(3R)-3-(3-chlorophenoxy)pyrrolidine (CAS: 1379588-43-8) is a chiral pyrrolidine derivative featuring a 3-chlorophenoxy substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₂ClNO, with a molecular weight of 197.66 g/mol . The stereochemistry (3R) is critical, as it influences three-dimensional interactions in biological systems, such as receptor binding or enzymatic activity . Predicted physical properties include a density of 1.189 g/cm³, boiling point of 295.4°C, and a pKa of 9.25, suggesting moderate basicity .

Properties

IUPAC Name

(3R)-3-(3-chlorophenoxy)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJXJUSKVNUOOH-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379588-43-8
Record name (3R)-3-(3-chlorophenoxy)pyrrolidine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-chlorophenoxy)pyrrolidine typically involves the reaction of ®-3-hydroxypyrrolidine with 3-chlorophenol in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

Industrial production of (3R)-3-(3-chlorophenoxy)pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-chlorophenoxy)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-(3-chlorophenoxy)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (3R)-3-(3-chlorophenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to five analogues with variations in substituent type, position, or pyrrolidine ring modifications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
(3R)-3-(3-chlorophenoxy)pyrrolidine 3-Cl-phenoxy C₁₀H₁₂ClNO 197.66 Target compound; moderate lipophilicity, stereospecific interactions
(3R)-3-(4-fluorophenoxy)pyrrolidine HCl 4-F-phenoxy C₁₀H₁₂FNO·HCl 227.67 Fluorine's electronegativity enhances polarity; potential medicinal use
3-(2,3-dichlorophenoxy)pyrrolidine HCl 2,3-diCl-phenoxy C₁₀H₁₁Cl₂NO·HCl 280.57 Increased lipophilicity; dual chloro substituents may hinder solubility
(R)-3-(2-nitrophenoxy)pyrrolidine HCl 2-NO₂-phenoxy C₁₀H₁₂N₂O₃·HCl 258.68 Strong electron-withdrawing nitro group; used in R&D
(R)-3-(2-chlorophenyl)pyrrolidine 2-Cl-phenyl C₁₀H₁₂ClN 181.66 Chlorophenyl instead of phenoxy; altered electronic profile

Critical Analysis of Substituent Effects

  • Positional Isomerism : The 3-chloro substituent in the target compound vs. 4-fluoro in alters electronic distribution. The para-fluoro group may enhance binding to aromatic receptors, while meta-chloro could favor hydrophobic interactions .
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter pharmacokinetics compared to free bases .

Biological Activity

(3R)-3-(3-chlorophenoxy)pyrrolidine is a compound of growing interest in medicinal chemistry, particularly due to its interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

(3R)-3-(3-chlorophenoxy)pyrrolidine is characterized by a pyrrolidine backbone with a 3-chlorophenoxy group. Its molecular formula is C11_{11}H12_{12}ClN1_{1}O, and it has a molecular weight of approximately 201.67 g/mol. The compound’s structure allows for interactions with various biological targets, making it a candidate for pharmacological research.

Research indicates that (3R)-3-(3-chlorophenoxy)pyrrolidine primarily modulates the activity of ionotropic glutamate receptors, which are critical for neurotransmission and synaptic plasticity. This modulation suggests potential applications in treating neurological disorders, as compounds that interact with these receptors can influence cognitive functions and neuroprotection .

Key Mechanisms:

  • Receptor Modulation: Acts as a competitive antagonist at ionotropic glutamate receptors.
  • Enzyme Interaction: May inhibit or activate specific enzymes involved in neurotransmitter metabolism.

Biological Activity

Several studies have documented the biological activities associated with (3R)-3-(3-chlorophenoxy)pyrrolidine:

  • Neuroprotective Effects: The compound has shown promise in protecting neuronal cells under stress conditions, potentially reducing neurodegeneration .
  • Anticancer Potential: Similar pyrrolidine derivatives have demonstrated anticancer activity in various cell lines, indicating that (3R)-3-(3-chlorophenoxy)pyrrolidine may also possess such properties .

Case Studies and Experimental Data

  • Ionotropic Glutamate Receptor Studies:
    • Binding assays have revealed that (3R)-3-(3-chlorophenoxy)pyrrolidine exhibits significant binding affinity to ionotropic glutamate receptors, suggesting its role as a modulator in synaptic transmission .
    • Comparative studies with other known antagonists indicate that this compound has a favorable pharmacological profile.
  • Anticancer Activity:
    • In vitro studies on cancer cell lines (e.g., A549 and MCF-7) have shown that derivatives of pyrrolidine can induce apoptosis and inhibit cell proliferation .
    • The structure-activity relationship (SAR) analyses highlight the importance of the chlorophenoxy group in enhancing biological activity.

Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionProtects neuronal cells from oxidative stress
Anticancer ActivityInduces apoptosis in cancer cell lines
Receptor ModulationModulates ionotropic glutamate receptor activity

Binding Affinity Comparison

CompoundBinding Affinity (Ki values)Reference
(3R)-3-(3-chlorophenoxy)pyrrolidineModerate
Known Antagonist ALowComparative Study
Known Antagonist BHighComparative Study

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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